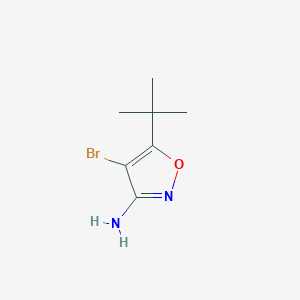

4-Bromo-5-(tert-butyl)isoxazol-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)10-11-5/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGFPCNOOJBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Isoxazole (B147169) Ring Formation

The synthesis of the isoxazole core of 4-Bromo-5-(tert-butyl)isoxazol-3-amine typically proceeds through a [3+2] cycloaddition reaction, a powerful and widely utilized method for constructing five-membered heterocyclic rings. rsc.org This reaction involves the combination of a 1,3-dipole with a dipolarophile.

The [3+2] cycloaddition for isoxazole formation can, in principle, follow either a concerted or a stepwise (non-concerted) pathway. rsc.org

In a concerted mechanism , the two new sigma bonds are formed simultaneously in a single transition state. This pericyclic reaction is often favored due to its efficiency and stereospecificity. rsc.org Computational studies on similar 1,3-dipolar cycloadditions suggest that the concerted pathway is a common route for the formation of isoxazole rings.

Alternatively, a non-concerted or stepwise mechanism involves the formation of a diradical or zwitterionic intermediate. rsc.org The reaction proceeds through two distinct steps with the formation of one sigma bond first, followed by the ring closure to form the second bond. While less common for many isoxazole syntheses, this pathway can be influenced by the electronic nature of the reactants and the reaction conditions. For instance, computational studies on the reaction of nitrones with certain dipolarophiles have shown that both concerted and stepwise mechanisms can be viable and competitive.

The key 1,3-dipolar intermediate in the most prevalent synthetic route to isoxazoles is the nitrile oxide . rsc.orgresearchgate.net These reactive species are typically generated in situ from various precursors, such as the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes. nih.gov

The general mechanism for the formation of a 3-aminoisoxazole (B106053) ring, analogous to that in this compound, would involve the reaction of a nitrile oxide with an appropriately substituted alkyne. The nitrile oxide, with its linear structure and propargyl-allenyl type resonance, readily undergoes cycloaddition with the triple bond of the alkyne to form the stable aromatic isoxazole ring. rsc.orgmdpi.com The regioselectivity of this cycloaddition, which determines the substitution pattern on the final isoxazole ring, is governed by both steric and electronic factors of the nitrile oxide and the alkyne.

Reactivity of the C4-Bromine Substituent

The bromine atom at the C4 position of this compound is a versatile handle for introducing a wide range of functional groups through various metal-mediated and substitution reactions. The electron-withdrawing nature of the isoxazole ring influences the reactivity of the C-Br bond.

Halogen-lithium exchange is a powerful method for converting aryl and heteroaryl halides into their corresponding organolithium species, which can then react with various electrophiles. This reaction is typically very fast, even at low temperatures. researchgate.netharvard.edu For this compound, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) would be expected to result in the rapid exchange of the bromine atom for a lithium atom. nih.gov

The resulting 4-lithio-5-(tert-butyl)isoxazol-3-amine is a potent nucleophile that can be trapped with a variety of electrophiles to introduce new substituents at the C4 position. The general scheme for this transformation is depicted below:

A representative scheme of a halogen-lithium exchange reaction on a bromo-substituted isoxazole, followed by quenching with an electrophile (E+).

A representative scheme of a halogen-lithium exchange reaction on a bromo-substituted isoxazole, followed by quenching with an electrophile (E+).This methodology provides a route to a diverse array of 4-substituted isoxazoles that might be otherwise difficult to synthesize.

The C4-bromine substituent serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids to introduce new aromatic or olefinic moieties at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and suppressing side reactions. researchgate.netnih.govorganic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80-100 |

| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | K₃PO₄ | Dioxane | 80-110 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-120 |

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. rsc.orgwikipedia.org This reaction would enable the introduction of various alkynyl groups at the C4 position of this compound, leading to the synthesis of 4-alkynylisoxazole derivatives. researchgate.netrsc.org Studies on similar 4-iodoisoxazoles have shown that the steric and electronic properties of the substituents on the isoxazole ring can influence the efficiency of the Sonogashira coupling. rsc.org

| Catalyst | Co-catalyst | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 |

| Pd(OAc)₂ | CuI | Piperidine | DMF | 25-80 |

| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50-100 |

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-heterocycles

Direct nucleophilic substitution of the bromine atom on an aromatic or heteroaromatic ring is generally challenging. However, under specific conditions or with certain activating groups, such reactions can occur. For isoxazoles, the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution (SNAr) at the C4 position, particularly if there are strong electron-withdrawing groups present or if a powerful nucleophile is used.

While less common than cross-coupling reactions, nucleophilic substitution could potentially be achieved with strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (high temperature and/or pressure). The presence of the amino group at C3 and the tert-butyl group at C5 will sterically and electronically influence the susceptibility of the C4 position to nucleophilic attack.

Alternatively, electrophilic aromatic substitution reactions are known to occur at the 4-position of the isoxazole ring. reddit.com However, starting from the 4-bromo derivative, further electrophilic substitution is less likely to be a primary reaction pathway compared to reactions involving the C-Br bond.

Transformations of the C3-Amino Groupresearchgate.netnbinno.comresearchgate.netnih.gov

The C3-amino group of the isoxazole ring is a key functional handle that allows for a variety of chemical modifications. Its nucleophilic character enables derivatization, and it can be protected to allow for selective reactions at other positions of the molecule.

Amine Derivatization Reactions (e.g., Urea (B33335) Formation)researchgate.netchemrxiv.orgresearchgate.net

The primary amino group at the C3 position of the isoxazole core is readily derivatized. A significant transformation is its conversion into substituted ureas, which are important pharmacophores in medicinal chemistry. This reaction typically involves treating the amine with an appropriate isocyanate or by a multi-step procedure involving phosgene (B1210022) or a phosgene equivalent followed by reaction with another amine.

A notable example involves the synthesis of potent FMS-like tyrosine kinase-3 (FLT3) inhibitors. nih.gov In this context, the 5-tert-butyl-isoxazol-3-amine moiety is reacted with a corresponding isocyanate to form a phenylurea compound. nih.gov The urea linkage is critical for the biological activity of these molecules, highlighting the importance of this derivatization pathway. For instance, the compound AC220 (Quizartinib), a potent FLT3 inhibitor, incorporates a N-(5-tert-butyl-isoxazol-3-yl)urea structure. nih.gov

Table 1: Example of Urea Formation Reaction

| Reactant A | Reactant B | Product Class | Significance |

|---|

Protection and Deprotection Strategies (e.g., Boc-protection)nih.govchembk.com

To perform selective chemical modifications on other parts of the this compound molecule, such as the C4-bromo position, it is often necessary to temporarily protect the nucleophilic C3-amino group. The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. researchgate.net

The protection reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate solvent like dichloromethane. nih.gov This method is highly efficient for the N-tert-butoxycarbonylation of various amines, including those on heterocyclic systems. nih.govorganic-chemistry.org The resulting Boc-protected amine is stable to most nucleophiles and bases. organic-chemistry.org

Deprotection, or the removal of the Boc group, is generally achieved under anhydrous acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, which regenerates the amine without affecting other acid-sensitive parts of the molecule. organic-chemistry.org

Table 2: General Scheme for Boc-Protection and Deprotection

| Step | Reagents | Product | Key Features |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., DMAP) | N-Boc-4-bromo-5-(tert-butyl)isoxazol-3-amine | Chemoselective protection of the amine; product is stable to basic and nucleophilic conditions. researchgate.netorganic-chemistry.org |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid) | this compound | Efficient removal of the Boc group under anhydrous acidic conditions. organic-chemistry.org |

Reactivity of the C5-tert-Butyl Groupnbinno.com

The tert-butyl group at the C5 position of the isoxazole ring is generally unreactive itself. However, its significant steric bulk and electronic properties exert a profound influence on the reactivity of the isoxazole ring and its other substituents.

Steric and Electronic Influences on Reaction Pathwaysnih.gov

The primary influence of the C5-tert-butyl group is steric hindrance. Its large size can impede the approach of reagents to the adjacent C4 position and the nitrogen atom of the isoxazole ring. This steric shielding can dictate the regioselectivity of reactions. For example, in reactions involving the C4 position, the bulky tert-butyl group can influence the stereochemical outcome or slow down the reaction rate compared to a less hindered substituent. Studies on other ring systems have demonstrated that a tert-butyl group can dramatically alter conformational preferences, which in turn affects reaction pathways. chemrxiv.org

Electronically, the tert-butyl group is an electron-donating group through induction and hyperconjugation. This electron-donating nature increases the electron density of the isoxazole ring. This effect can modulate the reactivity of the ring system in electrophilic or nucleophilic substitution reactions. For instance, the increased electron density could potentially influence the ease of electrophilic attack on the ring, although the steric hindrance often remains the dominant factor. In studies of tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups was found to raise the energy level of the LUMO (Lowest Unoccupied Molecular Orbital), demonstrating a significant electronic effect. This modulation of molecular orbital energies can directly impact the chemical reactivity and photophysical properties of the molecule.

Table 3: Summary of Influences of the C5-tert-Butyl Group

| Influence Type | Description | Consequence on Reactivity |

|---|---|---|

| Steric | The large size of the tert-butyl group physically blocks access to nearby atoms (C4 position, ring nitrogen). | Directs incoming reagents away from the C5-side of the molecule; can decrease reaction rates due to steric hindrance. chemrxiv.org |

| Electronic | Acts as a weak electron-donating group via induction and hyperconjugation. | Increases electron density in the isoxazole ring; modulates the energy of molecular orbitals, which can affect reactivity in certain reactions. |

Derivatization and Functionalization Strategies for 4 Bromo 5 Tert Butyl Isoxazol 3 Amine

C4-Bromine as a Functional Handle

The bromine atom at the C4 position of the isoxazole (B147169) ring serves as a versatile functional handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Introduction of Aryl and Alkyl Moieties via Cross-Coupling

The C4-bromo substituent makes 4-Bromo-5-(tert-butyl)isoxazol-3-amine a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C bonds. While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted heterocyclic systems is well-established. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are standard methods for introducing aryl, vinyl, and alkynyl groups, respectively.

For instance, the Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net

The Heck reaction provides a method for the vinylation of the C4 position by coupling with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This would introduce an alkenyl substituent at the C4 position of the isoxazole ring.

Similarly, the Sonogashira coupling would enable the introduction of an alkynyl moiety by reacting with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov

Below is a table illustrating the potential outcomes of these cross-coupling reactions with this compound.

| Reaction Type | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-5-(tert-butyl)isoxazol-3-amine |

| Heck | Alkene | 4-Alkenyl-5-(tert-butyl)isoxazol-3-amine |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-5-(tert-butyl)isoxazol-3-amine |

Formation of Carbon–Heteroatom Bonds

The C4-bromine can also be displaced to form bonds with heteroatoms such as nitrogen, oxygen, and sulfur. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that would allow for the introduction of a variety of amine functionalities at the C4 position. wikipedia.orgnih.gov This reaction is highly versatile, accommodating a broad range of primary and secondary amines. nih.gov

The Ullmann condensation , a copper-catalyzed reaction, could be employed to form carbon-oxygen or carbon-sulfur bonds by reacting with alcohols, phenols, or thiols. organic-chemistry.org

C3-Amino Group Modifications

The amino group at the C3 position is a key site for derivatization, allowing for the extension of the molecular framework through the formation of amide and urea (B33335) linkages, and for the incorporation of the isoxazole scaffold into larger, more complex molecular architectures.

Amide and Urea Linker Formation

The C3-amino group readily participates in reactions to form amide and urea derivatives. The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs has been a significant area of research, particularly in the development of kinase inhibitors. nih.govnih.gov These urea derivatives are typically synthesized by reacting 5-(tert-butyl)isoxazol-3-amine with a substituted phenyl isocyanate.

A general reaction scheme for the formation of urea derivatives is as follows:

5-(tert-butyl)isoxazol-3-amine + R-N=C=O → N-(5-(tert-butyl)isoxazol-3-yl)-N'-(R)urea

This synthetic strategy has been employed to create a library of compounds for structure-activity relationship (SAR) studies. For example, in the development of FMS-like tyrosine kinase-3 (FLT3) inhibitors, various complex aryl and heteroaryl isocyanates have been reacted with 5-(tert-butyl)isoxazol-3-amine to produce potent and selective drug candidates. nih.govnih.gov

The following table provides examples of complex urea derivatives synthesized from 5-(tert-butyl)isoxazol-3-amine.

| Reactant | Resulting Urea Derivative | Application |

| 4-(7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] wikipedia.orgmdpi.combenzothiazol-2-yl)phenyl isocyanate | N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] wikipedia.orgmdpi.combenzothiazol-2-yl]phenyl}urea (AC220) | FLT3 Inhibitor nih.gov |

| 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl isocyanate | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | FLT3 Inhibitor nih.gov |

Amide bond formation can be achieved by reacting the C3-amino group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides).

Incorporation into Complex Molecular Architectures

The C3-amino group serves as a crucial attachment point for integrating the 5-(tert-butyl)isoxazole moiety into larger and more complex molecular structures. This is exemplified by the synthesis of potent and selective kinase inhibitors. nih.gov In these complex molecules, the 5-(tert-butyl)isoxazole-3-yl urea fragment often acts as a key pharmacophore that binds to the target protein. The remainder of the molecule, which is attached through the urea linkage, is designed to occupy other binding pockets of the enzyme, thereby enhancing potency and selectivity. nih.gov

The development of AC220 (Quizartinib), a potent FLT3 inhibitor, showcases this strategy. nih.gov The core structure involves the N-(5-tert-butyl-isoxazol-3-yl)urea moiety, which is connected to a large, complex heterocyclic system. This intricate architecture is essential for its high affinity and selectivity for the FLT3 kinase. nih.govamazonaws.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Isoxazole (B147169) Core on Molecular Interactions

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and structural profile that is frequently exploited in medicinal chemistry. nih.govrsc.orgresearchgate.net Isoxazoles are considered electron-rich aromatic structures, and their derivatives are found in numerous pharmaceutical drugs, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

The isoxazole core in 4-Bromo-5-(tert-butyl)isoxazol-3-amine serves as a critical scaffold for orienting the key functional groups—the C3-amine, C4-bromine, and C5-tert-butyl group—in a defined three-dimensional space. The heteroatoms within the ring are key to its molecular interactions. nih.gov The electronegative nitrogen and oxygen atoms, particularly the nitrogen, can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a protein's binding site. nih.gov The specific 1,2-positioning of these heteroatoms allows for interactions that may be inaccessible to other heterocyclic systems. nih.gov

Furthermore, the isoxazole ring system's aromaticity allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. The substituents on the isoxazole moiety play a vital role in its biological activity, and modifications to this core are a common strategy to enhance pharmacological efficiency and selectivity. nih.govmdpi.com

| Structural Feature | Potential Molecular Interaction | Significance in Molecular Recognition |

|---|---|---|

| Ring Nitrogen (N2) | Hydrogen Bond Acceptor | Forms directional interactions with H-bond donors (e.g., -NH, -OH groups) in a binding site. |

| Ring Oxygen (O1) | Hydrogen Bond Acceptor (weaker) | Contributes to the overall polarity and can engage in weaker H-bonds or electrostatic interactions. |

| Aromatic π-system | π-π Stacking, Hydrophobic Interactions | Interacts with aromatic residues in the binding pocket, contributing to binding affinity. |

| Rigid Scaffold | Conformational Pre-organization | Orients substituents in a specific geometry, reducing the entropic penalty of binding. |

Role of the C4-Bromine in Modulating Molecular Interactions

The bromine atom at the C4 position significantly influences the molecule's interaction profile through halogen bonding and electronic effects.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen, nitrogen, or sulfur atom. ijres.org The strength of this interaction increases with the polarizability of the halogen atom, following the general trend I > Br > Cl > F. ijres.org

The bromine atom in this compound can act as a halogen bond donor. This is due to the formation of an electron-deficient region, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. This electrophilic region can form a highly directional and favorable interaction with an electron-rich atom in a biological target. In the context of heterocyclic derivatives, the nitrogen atoms of other heterocycles (like oxazole (B20620) or pyridine) are known to be effective halogen bond acceptors. rsc.org Therefore, the C4-bromine can engage with backbone carbonyl oxygens or the side chains of amino acids like serine, threonine, aspartate, or glutamate (B1630785) in a protein binding site.

| Property | Description | Implication for this compound |

|---|---|---|

| Nature of Interaction | Directional, non-covalent interaction (R-Br···Y) | Provides specificity and contributes to binding affinity. |

| Halogen Bond Donor | Bromine atom (electrophilic σ-hole) | Can interact with nucleophilic pockets in biological targets. |

| Potential Acceptors (Y) | N, O, S, π-systems | Can form bonds with amino acid residues or cofactors. |

| Relative Strength | Stronger than chlorine, weaker than iodine | Offers a balance of interaction strength and synthetic accessibility. ijres.org |

As a halogen, bromine is an electronegative atom that exerts a significant electron-withdrawing inductive effect (-I effect). nih.gov By pulling electron density away from the isoxazole ring, the C4-bromine can modulate the electronic character of the entire molecule. This has several consequences for binding affinity:

It can alter the pKa of the C3-amine group, influencing its protonation state at physiological pH.

It modifies the electron density of the isoxazole ring, which can fine-tune its hydrogen bonding and π-stacking capabilities.

The introduction of the bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets.

This modulation of the electronic landscape of the isoxazole core can be crucial for optimizing interactions with a specific biological target, either by enhancing favorable electrostatic contacts or by reducing repulsive ones.

Impact of the C5-tert-Butyl Group on Molecular Recognition

The large, bulky tert-butyl group at the C5 position plays a defining role in molecular recognition, primarily through hydrophobic interactions and by imposing steric and conformational constraints.

The tert-butyl group is a classic example of a bulky, nonpolar moiety. Its presence makes this region of the molecule highly lipophilic. In an aqueous physiological environment, the association of such nonpolar groups with hydrophobic (lipophilic) pockets in a protein is energetically favorable, a phenomenon known as the hydrophobic effect. nih.gov These hydrophobic pockets are typically lined with amino acid residues having nonpolar side chains, such as valine, leucine, isoleucine, and phenylalanine.

The sheer size and tetrahedral geometry of the tert-butyl group impose significant steric bulk. This steric hindrance can be a critical factor in molecular design for several reasons: numberanalytics.comresearchgate.net

Selectivity: The bulky group can prevent the molecule from binding to off-target proteins that have smaller binding pockets, thus improving selectivity. If the primary target has a large, accommodating hydrophobic pocket, the tert-butyl group can be used to exploit this feature for selective recognition.

Conformational Restriction: The tert-butyl group restricts the rotation around the C5-C(tert-butyl) bond. This can lock the molecule into a more rigid, defined conformation. chemrxiv.orgresearchgate.net By reducing the number of accessible conformations, the molecule is pre-organized for binding, which minimizes the entropic penalty upon association with the target, potentially leading to higher affinity. researchgate.netresearchgate.net

Binding Pose: The steric bulk dictates how the molecule can orient itself within a binding site. It can act as a "steric rudder," forcing the rest of the molecule, including the isoxazole core and the C4-bromine, into a specific orientation that maximizes favorable interactions. numberanalytics.com

| Feature | Physicochemical Property | Effect on Molecular Interaction |

|---|---|---|

| Large Alkyl Group | High Lipophilicity / Hydrophobicity | Engages in favorable hydrophobic interactions within nonpolar binding pockets, increasing binding affinity. nih.gov |

| Significant Size/Volume | Steric Bulk | Can enhance selectivity by preventing binding to smaller, off-target sites. numberanalytics.com |

| Rigid Tetrahedral Structure | Conformational Rigidity | Restricts bond rotation, reducing the entropic cost of binding and locking in a bioactive conformation. chemrxiv.orgresearchgate.net |

In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A thorough review of available scientific literature and chemical databases indicates that while the compound this compound is a known chemical entity, detailed research on its specific biological activities and structure-activity relationships (SAR) is not publicly available. Consequently, an article focusing solely on the specified subsections regarding its molecular interactions and linker chemistries cannot be generated with the required scientific accuracy and detail at this time.

The requested article structure centered on the following specific aspects of this compound:

Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For a molecule like 4-Bromo-5-(tert-butyl)isoxazol-3-amine, these calculations can reveal insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine optimized geometry, vibrational frequencies, and electronic properties. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

The primary output of a DFT calculation is the molecule's optimized geometry, which corresponds to the lowest energy conformation. This provides precise bond lengths, bond angles, and dihedral angles. Such calculations are crucial for understanding the molecule's three-dimensional structure and steric effects introduced by the bulky tert-butyl group.

HOMO-LUMO Analysis for Electronic Properties

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability. For isoxazole (B147169) derivatives, the distribution of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Isoxazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface using a color spectrum.

Typically, regions of negative potential (rich in electrons) are colored red and are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are colored blue and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the amino group, indicating these are primary sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the heteroatoms (N, O) and the antibonding orbitals of adjacent bonds. For instance, a significant interaction might be observed between the lone pair of the amino nitrogen and the π* antibonding orbitals of the isoxazole ring, indicating electron delocalization and stabilization.

Table 2: Hypothetical NBO Analysis for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) on NH2 | π* (C=N of ring) | 15.2 |

| LP (O) in ring | σ* (N-C of ring) | 5.8 |

Note: This data is hypothetical, illustrating the type of information gained from NBO analysis.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Profiling

Given that numerous isoxazole derivatives exhibit biological activity, molecular docking simulations could be employed to explore the potential of this compound as an inhibitor for various protein targets. rsc.orgresearchgate.net The isoxazole scaffold is known to interact with a range of biological targets, including enzymes like protein kinases and cyclooxygenases (COX). nih.govbohrium.com

A docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected protein. The simulation would predict the preferred binding pose and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For example, the amino group and the isoxazole nitrogen and oxygen atoms could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the protein's active site. nih.gov

Conformational Analysis

Currently, there are no specific conformational analysis studies in the scientific literature for this compound. Such an analysis would theoretically involve the investigation of the spatial arrangement of atoms and the rotation around single bonds to identify stable conformers and their energy landscapes.

Mechanistic Computational Investigations

Detailed mechanistic computational investigations focusing on the reaction pathways involving this compound have not been reported.

Reaction Pathway Elucidation

There is no available research that elucidates the specific reaction pathways of this compound through computational methods.

Crystallographic Data Analysis and Co-crystal Structures

Specific crystallographic data for this compound, including its single crystal structure or any co-crystal structures, are not present in the reviewed literature. While crystallographic information for analogous compounds like 4-bromo-5-methyl-1,2-oxazol-3-amine exists, this data cannot be directly extrapolated to the tert-butyl derivative due to the significant difference in the steric and electronic properties of the substituent. nih.gov

Ligand Conformation in Active Sites

Without co-crystal structures, there is no information available regarding the conformation of this compound when bound to the active site of a biological target.

Elucidation of Binding Modes

Similarly, the binding modes of this compound with any protein or enzyme have not been elucidated due to the absence of relevant crystallographic or computational studies.

Biological Target Research and Applications in Medicinal Chemistry

Isoxazole (B147169) Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique combination of physicochemical properties, making it a "privileged scaffold" in medicinal chemistry. wikipedia.orgdaneshyari.comrsc.orgijpca.org This designation stems from the isoxazole core's ability to serve as a versatile template for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. daneshyari.comnih.govnih.gov

The structural features of the isoxazole ring, including its electronic properties, ability to participate in hydrogen bonding, and conformational rigidity, contribute to its success in drug design. daneshyari.com The nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules. daneshyari.com Furthermore, the aromatic nature of the isoxazole ring allows for π-π stacking interactions. daneshyari.com The inclusion of an isoxazole moiety in a drug candidate can lead to improved pharmacokinetic profiles, increased efficacy, and reduced toxicity. daneshyari.comrsc.org

The versatility of the isoxazole scaffold is evident in the diverse range of therapeutic agents that incorporate this ring system. Marketed drugs containing the isoxazole moiety are used to treat a variety of conditions, highlighting the scaffold's broad utility. nih.gov For instance, Sulfisoxazole is an antibacterial agent that functions by inhibiting the enzyme dihydropteroate (B1496061) synthetase, and Risperidone is an antipsychotic medication that acts by blocking dopaminergic D2 receptors. daneshyari.com These examples underscore the isoxazole ring's capacity to be tailored for specific biological targets, leading to effective therapeutic outcomes. daneshyari.com The continued exploration of isoxazole derivatives in drug discovery programs is a testament to its status as a truly privileged structure. wikipedia.orgrsc.org

Specific Biological Targets of 4-Bromo-5-(tert-butyl)isoxazol-3-amine and its Derivatives

Derivatives of this compound have been investigated for their activity against several important biological targets, demonstrating the therapeutic potential of this specific chemical scaffold.

Kinase Inhibition (e.g., FLT3, RET)

The 5-(tert-butyl)isoxazol-3-amine moiety has been identified as a key pharmacophore in the design of potent kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3) and the Rearranged during Transfection (RET) proto-oncogene.

FLT3 Inhibition: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov This has made FLT3 a critical target for therapeutic intervention. mdpi.commdpi.comnih.govdovepress.comnih.gov A series of potent and highly selective FLT3 inhibitors incorporating the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold have been developed. nih.govnih.gov One of the most notable examples is Quizartinib (AC220), which features this core structure. nih.gov AC220, identified as N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govpatsnap.combenzothiazol-2-yl]phenyl}urea, is a uniquely potent and selective FLT3 inhibitor. nih.gov

Research has shown that derivatives of this scaffold can inhibit the phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner. nih.gov For instance, the compound N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) demonstrated the ability to cause complete tumor regression in an MV4-11 xenograft model of AML. nih.gov

| Compound | Target | Activity | Significance |

|---|---|---|---|

| Quizartinib (AC220) | FLT3 | Potent and selective inhibition | Developed as a therapeutic agent for AML. nih.gov |

| Compound 16i | FLT3 | Inhibits FLT3 phosphorylation, induces apoptosis, and leads to tumor regression in vivo. | Demonstrates the in vivo efficacy of the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold. nih.gov |

RET Inhibition: The RET proto-oncogene is another important target in cancer therapy, with activating mutations and fusions driving the progression of various cancers, including non-small cell lung cancer and medullary thyroid carcinoma. wikipedia.orgnih.govpatsnap.comlindushealth.com In a fragment optimization approach to discover novel RET inhibitors, 5-(tert-butyl)isoxazol-3-amine was utilized as a key building block. researchgate.net The resulting phenyl isoxazole acetamide (B32628) derivative, compound 8b , exhibited notable potency against RET-driven lung cancer and displayed selectivity for RET over other kinases like TRKA. researchgate.net This highlights the potential of the 5-(tert-butyl)isoxazol-3-amine scaffold in the development of targeted therapies for RET-dependent cancers. researchgate.net

| Compound | Target | Activity (IC50) | Selectivity |

|---|---|---|---|

| Compound 8b | RET | 0.00057 µM | Selective for RET over TRKA (IC50 = 0.202 µM). researchgate.net |

Nuclear Receptor Modulation (e.g., RORγt)

The isoxazole scaffold has also been successfully employed in the development of modulators for nuclear receptors, which are critical regulators of various physiological processes. Specifically, trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). nih.govpatsnap.com RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a central role in the pathogenesis of autoimmune diseases. nih.govfrontiersin.orgdrugdiscoverytrends.com

Structure-activity relationship (SAR) studies have led to the optimization of these isoxazole-based RORγt inverse agonists, resulting in compounds with low nanomolar potency and significant cellular activity. nih.govpatsnap.com These compounds bind to an allosteric site within the ligand-binding domain of RORγt, offering an alternative approach to modulating its activity compared to traditional orthosteric modulators. nih.govpatsnap.com The initial lead compound, FM26 , which features a trisubstituted isoxazole core, demonstrated sub-micromolar potency as a RORγt inverse agonist and was shown to significantly inhibit the expression of the pro-inflammatory cytokine IL-17a. nih.gov Further optimization of this series led to compounds with improved potency and a better selectivity profile over other nuclear receptors like the peroxisome proliferator-activated receptor γ (PPARγ). nih.govpatsnap.com

| Compound | Target | Activity (IC50) | Cellular Activity |

|---|---|---|---|

| FM26 | RORγt (allosteric inverse agonist) | Sub-micromolar | Significant inhibition of IL-17a expression. nih.gov |

| Optimized Derivatives | RORγt (allosteric inverse agonist) | Low nanomolar | Enhanced inhibition of IL-17a expression. nih.gov |

Enzyme Inhibition (General Isoxazole Class)

Receptor Binding Studies (General Isoxazole Class)

Similar to enzyme inhibition, specific receptor binding studies for derivatives of this compound, outside of the nuclear receptors already discussed, are not widely reported. However, the isoxazole scaffold is a component of molecules that bind to various receptors. A prominent example is the atypical antipsychotic drug Risperidone, which contains a benzisoxazole moiety and exhibits high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. daneshyari.com This demonstrates that the isoxazole chemical framework can be a crucial element for achieving potent and selective binding to G-protein coupled receptors (GPCRs) and other receptor families.

Exploration of Therapeutic Areas (based on mechanisms of action)

The demonstrated activity of this compound derivatives against specific biological targets points towards their potential application in several therapeutic areas.

The potent inhibition of FLT3 by derivatives such as Quizartinib makes this chemical class highly relevant for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML) . mdpi.commdpi.comnih.govdovepress.comnih.gov Given that FLT3 mutations are a key driver of this disease, targeted inhibitors based on the 5-(tert-butyl)isoxazol-3-amine scaffold represent a promising therapeutic strategy. nih.govnih.gov

The activity of isoxazole derivatives against the RET kinase suggests their potential use in the treatment of various cancers where RET is an oncogenic driver. wikipedia.orgnih.govpatsnap.com This includes certain types of non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas . wikipedia.orgnih.govpatsnap.comlindushealth.com

The ability of trisubstituted isoxazoles to modulate RORγt activity positions them as potential therapeutics for autoimmune diseases . nih.govfrontiersin.orgdrugdiscoverytrends.com By inhibiting the Th17/IL-17 pathway, these compounds could be beneficial in treating conditions such as psoriasis , rheumatoid arthritis , and multiple sclerosis . nih.govfrontiersin.orgdrugdiscoverytrends.comnih.gov

The broader, well-established activities of the isoxazole class against various enzymes and receptors suggest that with further chemical modifications, derivatives of this compound could potentially be explored for other therapeutic applications, including inflammatory conditions and infectious diseases . daneshyari.comijpca.orgnih.gov

Anticancer Research Applications

While direct studies on this compound are not extensively documented in publicly available research, the core structure of 5-(tert-butyl)isoxazol-3-amine is a crucial component of potent anticancer agents. A prominent example is the compound Quizartinib (AC220), which incorporates this moiety. nih.gov Quizartinib is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML). nih.gov The development of Quizartinib demonstrated that the 5-tert-butyl-isoxazol-3-yl group is a key feature for achieving high efficacy and a good pharmacokinetic profile in this class of inhibitors. nih.gov

Furthermore, research on other bromo-substituted heterocyclic compounds has shown significant anticancer activity. A spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the energy metabolism of cancer cells. nih.gov This compound demonstrated strong antiproliferative activity in several pancreatic cancer cell lines. nih.gov Similarly, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against a panel of 58 cancer cell lines, with some compounds showing promising activity, particularly against CNS cancer cell lines like SNB-75. mdpi.com

| Compound Class/Example | Biological Target | Cancer Model | Key Finding | Reference |

|---|---|---|---|---|

| N-(5-tert-butyl-isoxazol-3-yl)-...-urea (Quizartinib) | FMS-like tyrosine kinase-3 (FLT3) | Acute Myeloid Leukemia (AML) | Potent and selective FLT3 inhibitor with superior efficacy in tumor xenograft models. | nih.gov |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Pancreatic Cancer Cell Lines | Covalently inactivates hGAPDH and reduces cancer cell growth. | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (in silico) | CNS Cancer (SNB-75), Ovarian Cancer (OVCAR-5), etc. | Compound 4i showed the most significant anticancer activity across multiple cell lines. | mdpi.com |

Anti-inflammatory Research Applications

The therapeutic potential of bromo-substituted compounds and isoxazole derivatives extends to inflammatory conditions. A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov It was found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating MAPKs and NF-κB activation. nih.gov This suggests that compounds with a bromo-substituted aromatic structure may have potential as anti-inflammatory agents for neuroinflammatory diseases. nih.gov

Another study investigated methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a compound derived from marine organisms, for its effects on inflammatory bowel disease (IBD). researchgate.net In a zebrafish model of IBD, MBD was shown to inhibit the intestinal migration of immune cells, improve the integrity of the gut mucosal barrier, and reduce inflammatory responses by regulating TLR/NF-κB pathways. researchgate.net While these compounds are structurally distinct from this compound, they highlight the utility of the bromophenyl and related motifs in designing anti-inflammatory agents.

| Compound/Derivative | Mechanism of Action | Model System | Therapeutic Potential | Reference |

|---|---|---|---|---|

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Inhibition of pro-inflammatory mediators (NO, PGE2); Downregulation of MAPKs and NF-κB activation. | LPS-stimulated primary microglial cells | Neuroinflammatory diseases | nih.gov |

| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Inhibition of immune cell migration; Regulation of TLR/NF-κB pathways. | Zebrafish IBD model | Inflammatory Bowel Disease (IBD) | researchgate.net |

Design of Targeted Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The isoxazole scaffold has been instrumental in the development of such probes. A notable example is the discovery of PFI-1, a chemical probe for the Bromo and Extra C-Terminal (BET) family of bromodomains, which are epigenetic "reader" proteins. nih.gov Inhibition of BET bromodomains is a promising therapeutic strategy for cancer and inflammatory diseases. nih.gov

The development of PFI-1 was achieved through the optimization of a fragment-derived hit that included an isoxazole moiety. nih.gov The resulting probe, PFI-1, is a potent, cell-penetrant compound with selectivity for the BET family of bromodomains. nih.gov Such probes are invaluable for establishing the roles of specific proteins in health and disease, thereby validating them as potential targets for drug discovery. nih.gov

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for binding to a biological target. nih.govnih.gov These fragments, which typically have weak affinity, are then chemically elaborated to produce more potent, drug-like molecules. nih.gov

The discovery of the BET bromodomain inhibitor PFI-1 is a prime example of the FBDD approach. nih.gov The campaign began with the screening of fragments, which led to the identification of a 3,5-dimethylisoxazole (B1293586) structure that made key interactions in the binding pocket of the target protein. nih.gov This initial hit was then optimized through structure-based design, leading to the development of the potent and selective chemical probe PFI-1. nih.gov This strategy of starting with small, efficient fragments like an isoxazole allows for a more thorough exploration of chemical space and can lead to lead compounds with more favorable physicochemical properties. nih.govnih.gov

Analytical Research Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular framework of 4-Bromo-5-(tert-butyl)isoxazol-3-amine, offering detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of its constituent atoms.

Specific spectral data for this compound has not been detailed in publicly available research. However, the expected ¹H NMR spectrum would feature a characteristic singlet for the nine equivalent protons of the tert-butyl group and a broad singlet corresponding to the two protons of the amine (-NH₂) group. The chemical shifts of these signals would be indicative of their electronic environments. Similarly, the ¹³C NMR spectrum would display distinct signals for the quaternary carbons of the tert-butyl group, the isoxazole (B147169) ring carbons, and the carbon atom of the tert-butyl group itself.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present within a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be observable, alongside vibrations corresponding to the C=N and C-O bonds within the isoxazole ring. The presence of the C-Br bond would be indicated by a band in the lower frequency region of the spectrum.

Mass Spectrometry (MS and HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₇H₁₁BrN₂O), the molecular ion peak [M]⁺ in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), with peaks at m/z values corresponding to the molecular weights calculated with each isotope.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This technique would be used to confirm the molecular formula of this compound by comparing the experimentally measured mass with the theoretically calculated mass.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the target compound from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of non-volatile compounds. A validated HPLC method would be developed for this compound, specifying the column type (e.g., C18), mobile phase composition (a mixture of solvents like acetonitrile (B52724) and water), flow rate, and detection wavelength (typically UV). The retention time of the main peak in the chromatogram would be characteristic of the compound, and the peak area would be proportional to its concentration. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying the components of a mixture. In the analysis of this compound, LC-MS would be used to separate the compound from any potential impurities. The mass spectrometer would then provide the molecular weight of the compound corresponding to the chromatographic peak, confirming its identity. This method is particularly useful for identifying and characterizing trace-level impurities that may not be detectable by other methods.

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is a cornerstone analytical technique for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, including unit cell dimensions, bond lengths, and bond angles. For isoxazole derivatives, which are often crystalline solids, XRD is indispensable for confirming chemical structures, identifying crystalline phases, and studying polymorphism. nih.govcreative-biostructure.com

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is a powerful method that provides an unambiguous determination of the three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the precise location of each atom, thereby confirming the compound's absolute configuration and stereochemistry. mdpi.com This technique is crucial for validating the synthesis of new chemical entities and for understanding intermolecular interactions within the crystal lattice. mdpi.commdpi.com

While the complete single-crystal X-ray structure of this compound is not widely published, data from the closely related analog, 4-Bromo-5-methyl-1,2-oxazol-3-amine, illustrates the detailed structural information that can be obtained. The crystallographic data for this analog has been determined, providing a clear example of the application of SCXRD in characterizing substituted bromo-isoxazole amines. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 4-Bromo-5-methyl-1,2-oxazol-3-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅BrN₂O |

| Crystal System | Triclinic |

| Space Group | P -1 |

| a | 6.4176 Å |

| b | 7.1023 Å |

| c | 7.5370 Å |

| α | 94.502° |

| β | 100.535° |

| γ | 115.558° |

| Z | 2 |

Data sourced from PubChem CID 2774464. nih.gov

Powder X-ray Diffraction for Polymorphism Studies (Analogous Systems)

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the identification and characterization of polymorphic forms in pharmaceutical compounds. nih.govcreative-biostructure.com Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. nih.govresearchgate.net These different forms, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability, making their control critical during drug development. researchgate.net

In the analysis of analogous isoxazole systems intended for pharmaceutical use, PXRD serves as a primary tool for several key functions:

Identification of Crystalline Phases : Each polymorph produces a unique diffraction pattern, which acts as a "fingerprint" for that specific crystalline form. researchgate.net

Quality Control : PXRD is used to ensure the consistency of the desired polymorphic form in different batches of a drug substance. rigaku.com

Stability Studies : The technique can detect phase transformations to other polymorphic forms that may occur due to external factors such as temperature, humidity, or pressure during manufacturing and storage. rigaku.com

The analysis involves directing an X-ray beam at a finely powdered sample and measuring the scattering angles of the diffracted beams. The resulting pattern of peak positions and intensities is compared against reference patterns of known polymorphs to determine the phase composition of the sample. creative-biostructure.comrigaku.com

Thermal Analysis Techniques (Analogous Systems)

Thermal analysis comprises a group of techniques that measure the physical or chemical properties of a substance as it is heated, cooled, or held at a constant temperature. These methods are essential for characterizing the thermal stability, phase transitions, and decomposition profiles of chemical compounds, including isoxazole derivatives.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net It is used to detect and quantify the energy changes associated with physical transitions, such as melting, crystallization, and solid-state phase transitions. rigaku.comresearchgate.net

In studies of analogous systems, such as other substituted isoxazoles, DSC is employed to determine key thermal properties. For instance, the analysis of certain fluorinated 3,5-diarylisoxazoles revealed multiple phase transitions. researchgate.net The DSC curve for one such compound showed distinct peaks corresponding to the transitions from a crystal phase to a smectic C phase, then to a smectic A phase, and finally to an isotropic liquid phase upon heating. researchgate.net

Table 2: Phase Transition Temperatures for an Analogous Fluorinated Isoxazole (Compound 6c) by DSC

| Transition (on Cooling) | Temperature (°C) |

|---|---|

| Isotropic to Smectic A (SmA) | 198.9 |

| Smectic A to Smectic C (SmC) | 172.1 |

| Crystallization | 108.4 |

Data represents an example from an analogous system, measured at a cooling rate of 10 °C/min. researchgate.net

Furthermore, DSC is utilized to assess the thermal stability and decomposition temperatures of energetic materials that incorporate isoxazole rings. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in the mass of a sample over time as the temperature changes. This method is primarily used to evaluate the thermal stability and composition of a material by monitoring its decomposition profile. TGA provides information on the temperatures at which decomposition events occur, the kinetics of decomposition, and the mass of any residual material.

In the context of characterizing analogous isoxazole systems, TGA is a complementary technique to DSC. While DSC identifies the temperatures of thermal events like decomposition, TGA confirms that these events are associated with a loss of mass. It is also used to determine the presence of bound solvents or water by identifying mass loss at lower temperatures. For example, TGA has been used to characterize nanocomposite catalysts employed in the synthesis of isoxazole derivatives, demonstrating its utility within the broader research and development of these compounds. researchgate.net The analysis provides crucial data for understanding the thermal limits of a compound before significant degradation occurs.

Green Chemistry Principles in Synthesis and Derivatization

Sustainable Synthetic Pathways

Sustainable pathways for synthesizing isoxazole (B147169) derivatives aim to reduce environmental impact by improving reaction efficiency and using greener reagents and solvents. digitellinc.com Traditional methods for isoxazole synthesis often involve hazardous reagents and volatile organic solvents (VOCs), prompting the development of cleaner alternatives. digitellinc.commdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs) are particularly noteworthy for their excellent atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of by-products. nih.govscielo.br For instance, the one-pot, three-component synthesis of isoxazole derivatives from aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride demonstrates high atom efficiency by integrating most of the atoms from the starting materials into the final structure. nih.govresearchgate.net Such an approach, if applied to the synthesis of 4-Bromo-5-(tert-butyl)isoxazol-3-amine, would represent a significant improvement over linear syntheses that often generate stoichiometric waste at each step.

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for isoxazole synthesis. researchgate.netacs.org DESs are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. researchgate.netconnectjournals.com They are advantageous due to their low cost, low toxicity, biodegradability, and recyclability. acs.orgconnectjournals.com The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a choline chloride:urea (B33335) DES, which could be recycled up to five times without a significant drop in reaction yield. acs.orgresearchgate.net The use of a DES composed of tetrabutylammonium (B224687) bromide (TBAB) and ethylene (B1197577) glycol (EG) has also been reported for the flow synthesis of 3,5-disubstituted isoxazoles, achieving high yields in short reaction times. acs.org

Table 1: Comparison of Solvents in Isoxazole Synthesis

| Solvent System | Reactants | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Choline chloride:urea | Aldehyde, Alkyne, Hydroxylamine | 3,5-disubstituted isoxazole | High | Varies | acs.orgresearchgate.net |

| Choline chloride:glycerol | Pyrazole (B372694) aldehyde oxime, Propargyl alcohol | Pyrazolyl-isoxazole | 85% | 2 h | connectjournals.com |

| TBAB:EG (Flow) | Phenylacetylene, 2-nitroacetate | 3,5-disubstituted isoxazole | up to 95% | 10 min | acs.org |

| Water | 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine | 5-arylisoxazole | High | 2 h | researchgate.netnih.gov |

| K2CO3/glycerol (DES) | Malononitrile, Hydroxylamine, Aldehyde | 5-amino-isoxazole-4-carbonitrile | Good | Short | nih.gov |

Catalysis in Environmentally Benign Processes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste. While many isoxazole syntheses employ metal catalysts, a key green objective is to replace toxic or expensive heavy metals with more benign alternatives or to develop metal-free catalytic systems. rsc.orgrsc.org

Metal-free synthesis of isoxazoles avoids issues associated with metal catalysts, such as toxicity, high cost, and contamination of the final product. rsc.orgrsc.org Various metal-free approaches have been developed, often utilizing organocatalysts or alternative energy sources like ultrasound. mdpi.com For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an organic base, has been used to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org Another approach involves the use of hypervalent iodine reagents, which are eco-friendly and mild oxidizing agents, to generate nitrile oxides for cycloaddition reactions under metal-free conditions. arkat-usa.org The synthesis of isoxazoles has also been achieved in water using the catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) under ultrasonication, highlighting a combination of green strategies. nih.gov

Waste Minimization and By-product Management

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. researchgate.net Strategies like improving atom economy and using recyclable catalysts and solvents are central to waste minimization. The use of recyclable DESs in isoxazole synthesis is a prime example of effective waste management, as the solvent can be recovered and reused for multiple reaction cycles. acs.orgacs.org Similarly, multicomponent reactions minimize waste by design, as they ideally form only the desired product with few or no by-products. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further reduces waste from purification processes and minimizes solvent use. researchgate.net

Multicomponent Reactions for Enhanced Efficiency

Multicomponent reactions (MCRs) are powerful tools in green synthesis, offering significant advantages in efficiency, convergence, and atom economy. nih.govresearchgate.net They allow for the construction of complex molecules, such as functionalized isoxazoles, in a single, efficient step from simple and readily available starting materials. researchgate.netmdpi.com A variety of MCRs have been developed for the synthesis of isoxazole derivatives. For instance, a one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride is a common and efficient route to produce substituted isoxazoles. nih.govnih.gov This strategy has been successfully employed using green catalysts, such as nano-MgO in an aqueous medium, which further enhances the environmental friendliness of the process. researchgate.net The synthesis of novel 5-amino-isoxazole-4-carbonitriles has also been achieved through an MCR using a K2CO3/glycerol deep eutectic solvent as the catalytic medium, demonstrating the synergy between different green chemistry principles. nih.gov

Table 2: Examples of Multicomponent Reactions in Isoxazole Synthesis

| Components | Catalyst/Medium | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Aldehyde, β-ketoester, Hydroxylamine | Nano-MgO / Water | 3,4-disubstituted isoxazole-5(4H)-one | High yield, catalyst recoverable, mild conditions | researchgate.net |

| Aldehyde, β-ketoester, Hydroxylamine | Fruit Juice (e.g., Cocos nucifera L.) | Substituted isoxazole | Eco-friendly, no column chromatography | nih.gov |

| Malononitrile, Hydroxylamine, Aldehyde | K2CO3/glycerol (DES) | 5-amino-isoxazole-4-carbonitrile | Efficient, environmentally friendly, rapid | nih.gov |

| Aldehyde, Ethyl acetoacetate, Hydroxylamine | Amine-functionalized cellulose (B213188) / Water | Isoxazol-5-one derivative | Atom economy, energy saving, use of water | mdpi.com |

| Aldehyde, 3-amino-5-methylisoxazole, 2-naphthol | Catalyst-free | 3-amino isoxazolmethylnaphthol | High conversion, clean reaction, short time | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-(tert-butyl)isoxazol-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves bromination of a preformed isoxazole scaffold. A plausible route is the nucleophilic substitution of a hydroxyl or amino group at the 4-position using brominating agents like PBr₃ or NBS. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to optimize reaction conditions, reducing trial-and-error approaches . For example, tert-butyl groups may sterically hinder bromination, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures. Monitor progress via TLC and confirm purity with HPLC (≥95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and isoxazole ring protons (δ 6.0–7.0 ppm). Bromine’s electronegativity deshields adjacent carbons.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~261–263 for C₇H₁₀BrN₂O).

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and isoxazole C=N/C-O bands (~1600 cm⁻¹).

Cross-reference with analogs like 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 69464-98-8) for spectral benchmarking .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage : Store at 0–6°C in amber glass vials to prevent degradation.

- Waste Disposal : Segregate halogenated waste and consult certified agencies for brominated compound disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromine atom’s electrophilicity and steric bulk from the tert-butyl group influence oxidative addition rates in Pd-catalyzed reactions. Software like Gaussian or ORCA can simulate electron density maps and frontier molecular orbitals (HOMO-LUMO gaps) to prioritize ligand systems (e.g., XPhos for hindered substrates) .

Q. How should researchers resolve contradictory data in kinetic studies of this compound’s reactions?

- Methodological Answer : Contradictions in rate constants or product distributions may arise from unaccounted variables (e.g., moisture sensitivity, catalyst decomposition). Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For instance, a Plackett-Burman design can identify critical factors, while Response Surface Methodology (RSM) optimizes conditions . Cross-validate with in situ techniques like ReactIR to monitor intermediate formation .

Q. What strategies mitigate competing side reactions during functionalization of the isoxazole ring?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine with Boc or Fmoc to prevent unwanted nucleophilic attack.

- Catalyst Screening : Test Pd/NHC complexes for selective C-Br activation over ring-opening.

- Solvent Effects : Use non-coordinating solvents (e.g., toluene) to reduce ligand displacement.

Reference analogs like 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS 136411-21-7) for analogous mechanistic insights .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–11) at 25–50°C to assess stability.

- Photodegradation : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight and analyze degradation products via LC-MS.

- Microbial Degradation : Incubate with soil microbiota and track bromine release via ion chromatography.

These protocols align with DOE Atmospheric Chemistry Program frameworks for pollutant fate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。